molecular formula C16H14BrN5OS B14945349 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

Cat. No.: B14945349
M. Wt: 404.3 g/mol
InChI Key: WVORRODYAFVZSI-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring and the bromophenyl group in its structure contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 3-bromophenylacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of microbial growth or cancer cell proliferation . The bromophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol . Compared to these compounds, 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide has a unique bromophenyl group that enhances its biological activity and specificity.

Properties

Molecular Formula

C16H14BrN5OS

Molecular Weight

404.3 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C16H14BrN5OS/c17-12-7-4-8-13(9-12)19-14(23)10-24-16-21-20-15(22(16)18)11-5-2-1-3-6-11/h1-9H,10,18H2,(H,19,23)

InChI Key

WVORRODYAFVZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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